Ethyl 3,4-dinitrobenzoate

描述

The exact mass of the compound Ethyl 3,4-dinitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,4-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

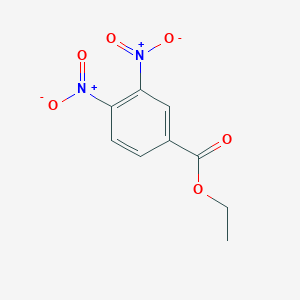

Structure

3D Structure

属性

IUPAC Name |

ethyl 3,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOGJUPRUMMKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-99-3 | |

| Record name | ethyl 3,4-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application of Ethyl 3,4-dinitrobenzoate in organic synthesis as an intermediate

Application Note: Strategic Utilization of Ethyl 3,4-dinitrobenzoate in the Synthesis of Benzimidazole Pharmacophores

Introduction & Strategic Value

In modern drug discovery, the benzimidazole scaffold is a privileged structure, serving as the core pharmacophore for a vast array of therapeutics, including antihypertensives (e.g., Telmisartan), anthelmintics, and novel sirtuin (SIRT1-3) inhibitors[1]. The synthesis of these complex molecules frequently relies on highly pure, regioselectively functionalized precursors. Ethyl 3,4-dinitrobenzoate (CAS: 35998-99-3) serves as a critical, high-value intermediate in this pipeline.

By strategically masking the carboxylic acid as an ethyl ester, chemists prevent unwanted side reactions during the harsh conditions of nitro-reduction and subsequent heterocyclic condensation[2]. This application note details the mechanistic rationale, validated protocols, and thermodynamic considerations for utilizing Ethyl 3,4-dinitrobenzoate as a precursor to Ethyl 3,4-diaminobenzoate, ultimately leading to the synthesis of functionalized benzimidazoles[3][4].

Physicochemical Profiling & Reactivity

Ethyl 3,4-dinitrobenzoate is characterized by its highly electron-deficient aromatic ring, driven by the strong electron-withdrawing nature of the two nitro groups and the ester moiety.

-

Hydrolytic Stability: Understanding the hydrolysis kinetics of the ester bond is crucial for downstream processing. According to predictive models (such as the EPA's SPARC model), the alkaline hydrolysis of carboxylic acid esters like dinitrobenzoates proceeds via a base-catalyzed, acyl-oxygen fission bimolecular ( BAc2 ) mechanism[5][6]. The presence of two nitro groups significantly increases the electrophilicity of the carbonyl carbon, making the ester highly susceptible to premature hydrolysis in strongly basic aqueous media. Therefore, subsequent transformations must strictly control pH to prevent unwanted generation of 3,4-dinitrobenzoic acid.

-

Reduction Potential: The adjacent nitro groups at the 3- and 4-positions can be reduced to primary amines. Because of the steric hindrance and electronic interplay between the ortho-nitro groups, catalytic hydrogenation must be carefully monitored to prevent the formation of partially reduced hydroxylamine intermediates[7].

Workflow: From Nitroarene to Benzimidazole Pharmacophore

The synthetic utility of Ethyl 3,4-dinitrobenzoate is best visualized as a linear progression from a protected precursor to a bioactive heterocycle.

Synthetic pathway of Ethyl 3,4-dinitrobenzoate to Benzimidazole scaffolds.

Protocol I: Chemoselective Reduction to Ethyl 3,4-diaminobenzoate

Causality & Rationale: The reduction of Ethyl 3,4-dinitrobenzoate to Ethyl 3,4-diaminobenzoate is the most critical step in this workflow. While chemical reductants (e.g., SnCl2 , Fe/HCl ) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred in pharmaceutical settings. It avoids heavy metal contamination, simplifies the workup, and provides higher atom economy[7]. The reaction is performed in methanol or ethanol to maintain the integrity of the ethyl ester.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried, heavy-walled hydrogenation vessel, dissolve 10.0 mmol (approx. 2.40 g) of Ethyl 3,4-dinitrobenzoate in 40 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq, ~106 mg) to the solution under a continuous stream of inert Argon to prevent spontaneous ignition of the catalyst.

-

Hydrogenation: Evacuate the vessel and purge with Hydrogen gas ( H2 ) three times. Pressurize the vessel to 30-40 psi with H2 .

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is self-validating via hydrogen uptake; monitor the pressure gauge until consumption ceases (typically 4-6 hours). Confirm completion via TLC (Hexanes/Ethyl Acetate 1:1), observing the disappearance of the high- Rf dinitro starting material and the appearance of a highly polar, UV-active diamine spot.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with an additional 20 mL of hot methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield Ethyl 3,4-diaminobenzoate as light brown needles[7].

-

Validation: Confirm product identity via 1H -NMR (DMSO- d6 ): Look for the characteristic upfield shift of the aromatic protons and the appearance of two distinct broad singlets integrating for 4 protons (amine NH2 ) around δ 4.50 - 5.30 ppm[7].

Protocol II: Oxidative Condensation to Benzimidazole Scaffolds

Causality & Rationale: Ethyl 3,4-diaminobenzoate acts as a bis-nucleophile. Condensation with an aryl aldehyde in the presence of an oxidizing agent (such as Sodium metabisulfite, Na2S2O5 ) facilitates the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and oxidation to form the fully aromatized benzimidazole ring[3]. Na2S2O5 acts dually as a mild oxidant and a bisulfite-adduct former, activating the aldehyde.

Step-by-Step Methodology:

-

Reagent Assembly: In a 50 mL round-bottom flask, combine Ethyl 3,4-diaminobenzoate (5.0 mmol, ~0.90 g) and the desired aryl aldehyde (e.g., 4-methoxybenzaldehyde, 5.0 mmol) in 20 mL of N,N-Dimethylformamide (DMF)[3].

-

Oxidant Addition: Add Sodium metabisulfite ( Na2S2O5 , 5.5 mmol, 1.04 g) in one portion.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100 °C under continuous magnetic stirring for 5 hours[3]. The closed or semi-closed condition helps maintain the local concentration of the bisulfite adduct.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water. The sudden change in solvent polarity will force the hydrophobic benzimidazole derivative to precipitate.

-

Isolation & Purification: Filter the resulting solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts. Recrystallize from ethanol to obtain the pure ethyl 2-(aryl)-1H-benzo[d]imidazole-5-carboxylate[3].

Quantitative Data: Reaction Optimization

The following table summarizes the comparative yields and conditions for the transformations of Ethyl 3,4-dinitrobenzoate and its diamine derivative, synthesized from empirical literature data[2][3][4][7].

| Transformation | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Esterification (Acid to Ester) | EtOH , H2SO4 (cat.) | Ethanol | Reflux (78) | 6 - 12 | 85 - 89% |

| Reduction (Nitro to Amine) | H2 (40 psi), 10% Pd/C | Methanol | 25 | 4 - 6 | 86 - 92% |

| Reduction (Nitro to Amine) | SnCl2⋅2H2O , HCl | Ethanol | 70 | 3 | 70 - 75% |

| Benzimidazole Condensation | Aryl Aldehyde, Na2S2O5 | DMF | 100 | 5 | 74 - 82% |

| Benzimidazole Condensation | Ethyl cyanoacetate | Neat / Heat | 200 | 20 | 58 - 65% |

Mechanistic Insights & Troubleshooting

-

Over-Reduction & Hydrogenolysis: When utilizing Pd/C for the reduction of Ethyl 3,4-dinitrobenzoate, extended reaction times or excessive pressure (>60 psi) can lead to trace hydrogenolysis of the ester group or deamination. Strict adherence to TLC monitoring is required.

-

Regioselectivity in Condensation: The condensation of Ethyl 3,4-diaminobenzoate with aldehydes yields a 5-substituted benzimidazole (ethyl 1H-benzo[d]imidazole-5-carboxylate). Due to the rapid tautomerization of the imidazole N-H proton, the 5-carboxylate and 6-carboxylate forms exist in a dynamic equilibrium in solution[3]. If subsequent N-alkylation is required (e.g., in Telmisartan synthesis), this tautomerism will result in a mixture of N1 and N3 alkylated regioisomers, which must be separated via column chromatography.

-

Ester Hydrolysis Mitigation: If the final benzimidazole requires a free carboxylic acid (for instance, to synthesize an amide derivative), the ethyl ester can be cleanly hydrolyzed post-cyclization using 1M LiOH in a THF/Water mixture, avoiding the harsh basic conditions that might degrade sensitive functional groups[5][7].

References

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. United States Environmental Protection Agency (EPA). Available at: [Link]

-

Synthesis of a Suite of Bioorthogonal Glutathione S-Transferase Substrates and Their Enzymatic Incorporation for Protein Immobilization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

The First Synthesis of Protected 5-Hydroxymethyl-2-cyanomethylbenzimidazole. Heterocycles (Clockss). Available at: [Link]

-

Electronic Supplementary Information: Synthesis of 3,4-diaminobenzamides and benzoates. Royal Society of Chemistry (RSC). Available at:[Link]

-

Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives. National Institutes of Health (PMC). Available at:[Link]

-

An Efficient Synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole. Journal of Applicable Chemistry. Available at: [Link]

-

A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. joac.info [joac.info]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. rsc.org [rsc.org]

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 3,4-dinitrobenzoate Reaction Products

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the analysis of Ethyl 3,4-dinitrobenzoate and its principal reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Nitroaromatic compounds are prevalent in industrial synthesis, and monitoring their transformation is critical for process optimization, impurity profiling, and environmental remediation studies. The primary transformation pathway for dinitroaromatics is the sequential reduction of nitro groups to amines.[1] This note details a robust analytical strategy that addresses the challenges associated with analyzing both the parent nitro compound and its more polar amino derivatives. The methodology employs a derivatization step to enhance the chromatographic performance of the amine products, ensuring reliable separation and quantification. We provide a complete, step-by-step protocol from sample preparation to data interpretation, explaining the scientific rationale behind key experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Analytical Challenge

Ethyl 3,4-dinitrobenzoate (MW: 240.17 g/mol , CAS: 35998-99-3) is a dinitroaromatic ester.[2][3] The analysis of its reaction mixtures, particularly from reduction processes, presents a unique analytical challenge. The starting material is a thermally stable, relatively nonpolar compound well-suited for standard GC-MS analysis. However, its reaction products, which are typically amino-substituted analogues, are significantly more polar. These amino compounds can interact strongly with active sites in the GC inlet and column, leading to poor peak shape, tailing, and reduced sensitivity.[4]

To overcome this, a comprehensive analytical strategy must accommodate compounds with disparate chemical properties. This protocol employs a targeted derivatization step following a hypothetical reaction to convert the polar amine products into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis. This ensures that all compounds of interest—the parent, intermediates, and final products—can be analyzed in a single chromatographic run with high sensitivity and accuracy.

Reaction Pathway: Reduction of Ethyl 3,4-dinitrobenzoate

The most common reaction pathway for polynitroaromatic compounds is the stepwise reduction of the nitro (–NO₂) groups to amino (–NH₂) groups.[5][6] This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pt) or chemical reductants.[7] The reduction of Ethyl 3,4-dinitrobenzoate is expected to proceed through mono-amino intermediates to a final diamino product.

The primary analytes of interest in a typical reaction mixture are:

-

Parent Compound: Ethyl 3,4-dinitrobenzoate

-

Intermediates: Ethyl 3-amino-4-nitrobenzoate & Ethyl 4-amino-3-nitrobenzoate

-

Final Product: Ethyl 3,4-diaminobenzoate

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification. The narrative explains the causality behind each step, ensuring the user understands not just how but why each action is performed.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Pyridine

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: Silylation is a common and effective derivatization technique that replaces active hydrogens on polar functional groups (like –NH₂) with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability for GC analysis.[8]

-

Internal Standard (IS): Hexachlorobenzene (HCB) solution (1 mg/mL in a suitable solvent). Rationale: HCB is chosen as it is chemically inert, not expected to be in the sample, and elutes without interfering with target analytes.

-

Standards: Analytical standards of Ethyl 3,4-dinitrobenzoate and, if available, its amino-derivatives.

-

Glassware: 2 mL autosampler vials with inserts, volumetric flasks, pipettes.

Step 1: Sample Preparation & Internal Standard Spiking

This step ensures the sample is in a suitable solvent and concentration for analysis and introduces the internal standard for quantification.

-

Dilute Reaction Mixture: Accurately dilute a sample of the reaction mixture with ethyl acetate to bring the expected analyte concentrations into the 1-100 µg/mL range.

-

Spike Internal Standard: Transfer 990 µL of the diluted sample into a 2 mL autosampler vial. Add 10 µL of a 100 µg/mL HCB internal standard solution. This results in a final IS concentration of 1 µg/mL. Rationale: The internal standard method corrects for variations in injection volume and potential matrix effects, providing more accurate quantification than external standard methods.[9]

-

Vortex: Mix the sample thoroughly for 10 seconds.

Step 2: Derivatization of Amino-Analytes

This critical step modifies the polar amine products to make them amenable to GC analysis.

-

Evaporate Solvent: Place the vial in a heating block under a gentle stream of nitrogen at 40-50°C to evaporate the solvent completely. It is crucial to ensure the sample is free of water, which can consume the derivatizing reagent.

-

Add Reagents: To the dried residue, add 50 µL of acetonitrile (as a solvent) and 50 µL of BSTFA + 1% TMCS.[8]

-

Seal and Heat: Immediately cap the vial tightly. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.[8]

-

Cool: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

Step 3: GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5MS).[10] Rationale: This column provides excellent separation for a wide range of aromatic compounds based on their boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume). Rationale: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[11]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. Rationale: 70 eV is the standard energy for EI-MS as it provides reproducible fragmentation patterns that are comparable to library spectra.[10]

-

Source Temperature: 230 °C.[10]

-

Quadrupole Temperature: 150 °C.[10]

-

Mass Range: Scan from m/z 50-500.

-

Data Acquisition Mode: Full Scan for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[12]

-

Workflow and Data Analysis

The overall analytical process from sample receipt to final report is visualized below.

Qualitative Identification

Analyte identification is a two-factor process based on retention time and mass spectrum.[13]

-

Retention Time (RT): The parent dinitro- compound will elute first, followed by the derivatized (TMS) mono-amino and diamino products.

-

Mass Spectrum Interpretation:

-

Ethyl 3,4-dinitrobenzoate (Parent): The EI mass spectrum will show a molecular ion (M⁺˙) at m/z 240. Characteristic fragments arise from the loss of an ethoxy group (•OC₂H₅, -45 Da), nitro group (•NO₂, -46 Da), or nitric oxide (•NO, -30 Da).[11][14]

-

TMS-derivatized Amines: The derivatized products will show characteristic molecular ions and a prominent fragment from the loss of a methyl group ([M-15]⁺) from the TMS moiety, which is a hallmark of silylated compounds.[15] The number of TMS groups incorporated (one for mono-amino, two for diamino) will be evident from the molecular weight.

-

Quantitative Analysis

For accurate quantification, an internal standard calibration is required.[16]

-

Prepare Calibration Standards: Create a series of calibration standards containing known concentrations of the target analytes.

-

Spike and Derivatize: Spike each standard with the same constant concentration of the internal standard (HCB) and perform the derivatization protocol exactly as for the unknown samples.

-

Generate Calibration Curve: Analyze the standards by GC-MS. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate Unknown Concentration: Determine the peak area ratio for the unknown sample and use the calibration curve to calculate its concentration.[9]

Data Presentation

The following table summarizes the expected analytical data for the parent compound and its TMS-derivatized reduction products.

| Compound Name | Derivative | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |

| Ethyl 3,4-dinitrobenzoate | None | 240.17 | 240 (M⁺˙), 210 ([M-NO]⁺), 195 ([M-OC₂H₅]⁺), 194 ([M-NO₂]⁺) |

| Ethyl 3-(TMS-amino)-4-nitrobenzoate | Mono-TMS | 282.33 | 282 (M⁺˙), 267 ([M-15]⁺), 237 ([M-15-NO]⁺) |

| Ethyl 4-(TMS-amino)-3-nitrobenzoate | Mono-TMS | 282.33 | 282 (M⁺˙), 267 ([M-15]⁺), 237 ([M-15-NO]⁺) |

| Ethyl 3,4-di(TMS-amino)benzoate | Di-TMS | 354.58 | 354 (M⁺˙), 339 ([M-15]⁺) |

| Hexachlorobenzene (IS) | None | 284.78 | 284 (M⁺˙), 249, 214 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Ethyl 3,4-dinitrobenzoate and its reduction products. The key to this method's success is the strategic use of silylation to overcome the analytical challenges posed by the polar amine products. By converting all analytes into a form suitable for gas chromatography, this robust workflow enables their simultaneous separation and quantification. This methodology provides researchers, scientists, and drug development professionals with a reliable tool for reaction monitoring, impurity profiling, and kinetic studies involving nitroaromatic compounds. Proper optimization and validation are essential for specific applications and laboratory settings.[8]

References

- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.

-

ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? Retrieved from [Link]

-

Pérez-Reinado, E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 479-493. Retrieved from [Link]

-

Haigler, B. E., & Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. In Microbial transformation and degradation of toxic organic chemicals (pp. 175-197). Wiley-Liss, Inc. Retrieved from [Link]

-

Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

-

Jäger, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4523–4534. Retrieved from [Link]

-

Area of Sustainability. (n.d.). Nitroaromatic Compound Reduction. Retrieved from [Link]

-

Analytical Training Solutions. (2023, December 8). Framework for GC-MS Quantitative Analysis. Separation Science. Retrieved from [Link]

-

Bridger, G. J., & Moustafa, A. H. (1971). Selective reduction of nitroaromatic compounds. Journal of the Chemical Society C: Organic, 1971, 3379-3380. Retrieved from [Link]

-

Jaoui, M., et al. (2020). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 223, 117255. Retrieved from [Link]

-

Gauthier, P.-P., et al. (2022). Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Science, 323, 111394. Retrieved from [Link]

-

Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 337-345. Retrieved from [Link]

-

Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Norethynodrel.

-

LCGC International. (2025, April 5). Fundamentals of Benchtop GC–MS Data Analysis and Terminology. Retrieved from [Link]

-

Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

- Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Methyl Dinitrobenzoate Isomers.

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Retrieved from [Link]

-

Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to 3,5-Dinitrobenzoic Acid: From Historical Discovery to Modern Applications.

-

ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 16. Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

-

NextSDS. (n.d.). ethyl 3,4-dinitrobenzoate — Chemical Substance Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST WebBook. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate.

-

U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

Sources

- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 2. Page loading... [guidechem.com]

- 3. nextsds.com [nextsds.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Framework for GC-MS Quantitative Analysis | Separation Science [sepscience.com]

Application of Ethyl 3,4-dinitrobenzoate in materials science research

Application Note: Ethyl 3,4-Dinitrobenzoate as a Multifunctional Scaffold in Materials Science and Bioconjugation

Executive Summary

Ethyl 3,4-dinitrobenzoate (CAS 35998-99-3) and its esterified derivatives serve as highly versatile intermediates in advanced materials science, polymer chemistry, and bioorthogonal tagging. While traditionally viewed as a simple precursor for high-performance polybenzimidazole (PBI) polymers, recent breakthroughs have leveraged the unique electronic properties of the 3,4-dinitrobenzoate scaffold for cutting-edge applications. This application note provides an authoritative guide on utilizing this molecule for radiolabeling polymers in positron emission tomography (PET), designing bioorthogonal probes for protein immobilization, and synthesizing advanced polymer precursors.

Mechanistic Insights: The 3,4-Dinitrobenzoate Scaffold (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why the ethyl 3,4-dinitrobenzoate architecture is selected over its free acid counterpart (3,4-dinitrobenzoic acid) or mono-nitro analogues:

-

Activation for Nucleophilic Aromatic Substitution ( SNAr ): The two nitro groups act as powerful electron-withdrawing groups (EWGs). They synergistically deplete the electron density of the aromatic ring, making the carbons bearing the nitro groups highly susceptible to nucleophilic attack. This enables rapid, late-stage displacement by nucleophiles such as [18F]fluoride or glutathione (GSH).

-

Protection and Modularity: The ethyl ester linkage (or analogous polymer-ester linkages) serves a dual purpose. First, it masks the nucleophilic and acidic nature of the free carboxylic acid, preventing unwanted side reactions (such as chain transfer) during living cationic ring-opening polymerizations (CROP). Second, it provides a modular tethering point to attach the dinitroaromatic "warhead" to solid supports, fluorophores, or polymer chains without disrupting the electronic activation of the aromatic ring.

-

Reductive Lability for Polymer Synthesis: The nitro groups can be quantitatively reduced to primary amines. The resulting ethyl 3,4-diaminobenzoate is a crucial AB-type monomer. The ester group prevents premature thermal decarboxylation—a common failure point when using free diaminobenzoic acids—during the high-temperature polycondensation required to form rigid-rod polybenzimidazoles (PBIs).

Application Workflows & Self-Validating Protocols

Workflow A: End-Capping Agent for Polymer Radiolabeling (PET Imaging)

Context: Tracking the biodistribution of biocompatible polymers like poly(2-ethyl-2-oxazoline) (PEtOx) requires stable radiolabeling. demonstrated that terminating the living CROP of PEtOx with a 3,4-dinitrobenzoate anion yields an ester-terminated polymer (PEtOx-DNB) perfectly primed for 18F radiolabeling via SNAr .

Protocol: Synthesis and 18F -Labeling of PEtOx-DNB

-

Polymerization: Initiate the CROP of 2-ethyl-2-oxazoline (EtOx) using methyl tosylate in dry acetonitrile at 80 °C.

-

Termination (End-Capping): Add an excess of 3,4-dinitrobenzoic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to the living polymer mixture. Stir for 4 hours at 80 °C.

-

Validation Check 1 (NMR): Precipitate the polymer in cold diethyl ether. Analyze via 1H NMR. Self-Validation: The appearance of aromatic protons at δ 8.0–8.7 ppm confirms successful covalent end-capping.

-

Radiolabeling ( SNAr ): React the purified PEtOx-DNB with dried [18F]KF/K2.2.2 complex in anhydrous acetonitrile at 80 °C for 20 minutes. The [18F]fluoride displaces one of the nitro groups.

-

Validation Check 2 (Radio-SEC): Pass the mixture through a size-exclusion chromatography (SEC) column. Self-Validation: The radioactivity must co-elute perfectly with the polymer's refractive index (RI) signal, confirming that the 18F is covalently bound to the polymer and not present as free fluoride.

Workflow for 18F-radiolabeling of PEtOx via SNAr using a 3,4-dinitrobenzoate terminus.

Workflow B: Bioorthogonal Tags for Protein Immobilization

Context: Glutathione S-Transferase (GST) is a ubiquitous fusion tag. utilized ethyl 3,4-dinitrobenzoate derivatives as small molecule SNAr -electrophiles (smSNAREs). These molecules electronically mimic the canonical GST substrate, allowing GST to catalyze its own covalent immobilization onto functionalized surfaces.

Protocol: GST-Catalyzed Conjugation

-

Probe Preparation: Synthesize the functionalized ester (e.g., 2-hydroxyethyl 3,4-dinitrobenzoate) by reacting 3,4-dinitrobenzoyl chloride with ethylene glycol. Prepare a 10 mM stock solution in DMSO.

-

Enzymatic Reaction: In a quartz cuvette, combine 100 mM potassium phosphate buffer (pH 6.5), 1 mM smSNARE probe, and 5 mM reduced glutathione (GSH).

-

Initiation: Add 1 μM of Schistosoma japonicum GST (SjGST) to initiate the reaction.

-

Validation Check (UV-Vis Kinetics): Monitor the absorbance at 340 nm. Self-Validation: A linear increase in absorbance indicates the formation of the Meisenheimer complex intermediate and successful conjugation. A flat baseline in a control lacking SjGST confirms the bioorthogonality (lack of background reaction) of the dinitrobenzoate ester.

GST-catalyzed bioorthogonal protein immobilization using 3,4-dinitrobenzoate probes.

Workflow C: Precursor Reduction for Polybenzimidazole (PBI) Synthesis

Protocol: Catalytic Hydrogenation to Ethyl 3,4-diaminobenzoate

-

Reaction Setup: Dissolve 10 mmol of ethyl 3,4-dinitrobenzoate in 50 mL of absolute ethanol in a thick-walled hydrogenation flask. Add 10% Pd/C catalyst (10 wt% relative to the substrate) carefully under an argon blanket to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas. Shake on a Parr hydrogenator at 35 psi at room temperature until hydrogen uptake ceases (typically 2–4 hours).

-

Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Ethyl Acetate/Hexane). Self-Validation: The complete disappearance of the high-Rf dinitro compound and the appearance of a highly polar, UV-active spot near the baseline confirms full reduction.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield ethyl 3,4-diaminobenzoate as a light brown solid, ready for polycondensation.

Quantitative Data Summary

To aid in experimental design, the following table synthesizes the quantitative performance metrics of the 3,4-dinitrobenzoate scaffold across its primary applications:

| Application Domain | Compound / Material | Key Quantitative Metric | Analytical Validation Method | Reference |

| PET Imaging | PEtOx-DNB ( 18F -labeled) | Radiochemical Yield (RCY): ~4.3%; Molar Mass: 5 kDa | Radio-HPLC, SEC-MALS | |

| Protein Immobilization | Ethyl 3,4-dinitrobenzoate derivatives | Enzymatic Conjugation Yield: >90% within 30 min | UV-Vis (340 nm), LC-MS | |

| NLO Crystal Engineering | Imidazolium 3,4-dinitrobenzoate | Cut-off wavelength: 415 nm; High SHG efficiency | UV-Vis, Kurtz-Perry Technique |

References

-

Synthesis of a Suite of Bioorthogonal Glutathione S-Transferase Substrates and Their Enzymatic Incorporation for Protein Immobilization. The Journal of Organic Chemistry.[Link]

-

The Label Matters: μPET Imaging of the Biodistribution of Low Molar Mass 89Zr and 18F-Labeled Poly(2-ethyl-2-oxazoline). Biomacromolecules.[Link]

-

Crystal growth, structural, optical, thermal, DFT and Z-scan analyses of Imidazolium 3,4-dinitrobenzoate crystal. Journal of Molecular Structure.[Link]

Technical Support Center: Ethyl 3,4-Dinitrobenzoate Synthesis & Yield Optimization

Welcome to the Technical Support Center for the synthesis of Ethyl 3,4-dinitrobenzoate . This compound serves as a critical electrophilic building block and intermediate in the development of complex active pharmaceutical ingredients (APIs), including metabolites of alpha-2 adrenergic receptor agonists like Brimonidine[1].

This guide is designed for research scientists and process chemists experiencing yield plateaus, purity issues, or scalability bottlenecks during the esterification of 3,4-dinitrobenzoic acid.

Process Overview & Pathway Selection

The synthesis of Ethyl 3,4-dinitrobenzoate from 3,4-dinitrobenzoic acid typically follows one of two pathways: direct Fischer esterification or a two-step Acid Chloride activation. Understanding the thermodynamic differences between these routes is the first step in troubleshooting yield issues.

Synthesis pathways for Ethyl 3,4-dinitrobenzoate highlighting yield disparities.

Troubleshooting FAQs

Q1: Why is my yield plateauing at ~50-60% using standard Fischer esterification with sulfuric acid? A: Fischer esterification is an equilibrium-driven process. The presence of two strongly electron-withdrawing nitro groups (-NO2) on the aromatic ring significantly deactivates the carbonyl carbon toward nucleophilic attack by ethanol. Furthermore, the water generated during the reaction promotes the reverse hydrolysis reaction. To push this equilibrium forward, you must either use a vast excess of absolute ethanol (acting as both solvent and reactant) or actively remove water using a Dean-Stark apparatus or molecular sieves[2].

Q2: How can I bypass these equilibrium limitations to achieve >90% conversion? A: The most effective and scalable strategy is to abandon the direct esterification and instead convert 3,4-dinitrobenzoic acid into its highly reactive acid chloride intermediate[2][3]. By reacting the acid with thionyl chloride (SOCl2), the hydroxyl group is transformed into a superior leaving group (chloride). Subsequent treatment with ethanol is an irreversible nucleophilic acyl substitution, driving the reaction to completion without the need for massive solvent excesses.

Q3: I am observing dark, tarry byproducts during the thionyl chloride activation step. What is the root cause? A: This is typically caused by localized overheating or prolonged refluxing of the unactivated carboxylic acid. To resolve this, add a catalytic amount of N,N-Dimethylformamide (DMF) (approx. 1-5 mol%) to the reaction mixture[3]. DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acid chloride at much lower temperatures (often room temperature), thereby minimizing thermal degradation.

Q4: My product seems to disappear during the aqueous workup. How can I prevent hydrolysis? A: Dinitrobenzoate esters are highly susceptible to base-catalyzed hydrolysis (the BAC2 mechanism)[4]. The electron-withdrawing nitro groups make the ester carbonyl highly electrophilic, meaning even mild hydroxide concentrations can rapidly cleave the ester back to the carboxylic acid and alcohol[4].

-

Solution: Never use strong bases (like NaOH or KOH) during neutralization. Quench the reaction carefully with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) and maintain the biphasic mixture below 10°C during the extraction phase.

Quantitative Route Comparison

To assist in process selection, the following table summarizes the operational metrics between the two primary synthetic routes.

| Parameter | Fischer Esterification | Acid Chloride Activation (Recommended) |

| Typical Yield | 40% - 60% | 85% - 95% |

| Reaction Kinetics | Reversible (Equilibrium limited) | Irreversible |

| Key Reagents | Absolute EtOH, conc. H2SO4 | SOCl2, cat. DMF, EtOH, Et3N/DMAP |

| Primary Byproducts | H2O (causes reverse reaction) | SO2 (gas), HCl (gas) |

| Scalability | Poor (requires water removal engineering) | Excellent (high atom economy, gaseous byproducts) |

Standard Operating Procedure: Acid Chloride Route

The following protocol outlines the high-yield synthesis of Ethyl 3,4-dinitrobenzoate via the acid chloride intermediate. This protocol is designed as a self-validating system; visual cues (gas evolution) dictate reaction progression rather than arbitrary time limits.

Phase 1: Acid Chloride Formation

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize SO2 and HCl off-gassing).

-

Reagent Loading: Suspend 1.0 equivalent of 3,4-dinitrobenzoic acid in anhydrous Dichloromethane (DCM) (approx. 5 mL/mmol).

-

Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equivalents).

-

Activation: Slowly add 1.5 to 2.0 equivalents of Thionyl Chloride (SOCl2) dropwise at room temperature.

-

Validation Check: Stir the mixture at 40°C. The reaction is complete when the suspension turns into a clear, homogeneous solution and visible gas evolution ceases.

-

Concentration: Remove the DCM and excess SOCl2 under reduced pressure (rotary evaporation) to yield 3,4-dinitrobenzoyl chloride as a crude solid/oil. Do not expose this intermediate to atmospheric moisture.

Phase 2: Esterification

-

Solvation: Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

-

Nucleophilic Attack: Prepare a solution of 1.5 equivalents of absolute ethanol and 1.5 equivalents of Triethylamine (Et3N) or a catalytic amount of DMAP (10 mol%)[3]. Add this solution dropwise to the chilled acid chloride.

-

Validation Check: The reaction will generate a white precipitate (Triethylammonium chloride). Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Workup & Isolation

-

Quenching: Pour the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO3 to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer three times with DCM.

-

Washing: Wash the combined organic layers with cold brine to remove residual DMF and ethanol.

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure to yield Ethyl 3,4-dinitrobenzoate.

References

- Source: acs.

- Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 6 of 10 E (cont)

- Source: chemicalbook.

- Source: epa.

Sources

Side reactions and byproducts in the synthesis of Ethyl 3,4-dinitrobenzoate

Technical Support Center: Synthesis of Ethyl 3,4-dinitrobenzoate

A Guide for Researchers and Drug Development Professionals

The synthesis of Ethyl 3,4-dinitrobenzoate is a critical step in various research and development applications. However, like many nitration reactions, it is often plagued by side reactions and the formation of unwanted byproducts, which can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Ethyl 3,4-dinitrobenzoate, offering explanations and actionable solutions.

Question: Why is my yield of Ethyl 3,4-dinitrobenzoate consistently low?

Answer: Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup.[1] Here’s a systematic approach to diagnosing the issue:

-

Incomplete Reaction: The nitration may not have gone to completion. This can be due to:

-

Insufficient Nitrating Agent: Ensure a slight excess of the nitrating mixture (typically concentrated nitric and sulfuric acids) is used.[1]

-

Low Reaction Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Poor Solubility: The starting material, ethyl benzoate, must be well-dissolved in the sulfuric acid before the addition of nitric acid to ensure a homogeneous reaction medium.[1]

-

-

Side Reactions: The most common cause of low yields is the diversion of starting material into byproducts. These are discussed in detail in the following questions.

-

Product Loss During Workup:

-

Precipitation Issues: The product may not fully precipitate when the reaction mixture is quenched on ice. Ensure the ice/water volume is sufficient to keep the temperature low and dilute the acid.[1]

-

Washing: Excessive washing during filtration can lead to the loss of product, as Ethyl 3,4-dinitrobenzoate has some solubility in common organic solvents used for washing.

-

Question: I've isolated a product, but my characterization (NMR, Melting Point) suggests the presence of multiple isomers. What are they and how can I avoid them?

Answer: The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution. The ester group (-COOEt) is a meta-director. However, under strong nitrating conditions, other isomers can form.

-

Expected Isomers: Besides the desired 3,4-dinitro product, you might be forming other dinitro isomers such as 2,5- and 3,5-dinitrobenzoate, or even mononitrated products like ethyl 3-nitrobenzoate if the reaction is incomplete.[2][3]

-

Causes of Poor Regioselectivity:

-

High Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.[1] Strict temperature control, typically between 0-10°C, is critical.

-

Concentration of Nitrating Agent: A highly concentrated or aggressive nitrating mixture can reduce selectivity.

-

-

Mitigation Strategies:

-

Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent.

-

Slow Addition: Add the nitric acid dropwise to the solution of ethyl benzoate in sulfuric acid to prevent localized temperature spikes.

-

Purification: Isomers can often be separated by careful column chromatography or fractional crystallization.

-

Question: My product is contaminated with a compound that is more acidic than the desired product. What could it be?

Answer: The presence of a significant acidic byproduct strongly suggests hydrolysis of the ester functionality.

-

Byproduct Identity: The most likely acidic byproduct is 3,4-dinitrobenzoic acid . This occurs when the ethyl ester is cleaved under the harsh acidic and aqueous conditions of the reaction and workup.[4]

-

Mechanism of Formation: The strong acid (H₂SO₄) and the presence of water (even in concentrated acids) can catalyze the hydrolysis of the ester, a reaction that is accelerated at higher temperatures.[5]

-

Prevention and Removal:

-

Minimize Water Content: Use anhydrous or fuming acids where possible and protect the reaction from atmospheric moisture.

-

Control Temperature and Time: Avoid prolonged reaction times or elevated temperatures, as these conditions favor hydrolysis.[4]

-

Purification: The acidic byproduct can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. The desired ethyl ester will remain in the organic layer, while the deprotonated dinitrobenzoic acid will move to the aqueous layer.

-

Question: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?

Answer: Dark coloration and charring are indicative of oxidative side reactions and decomposition.[1]

-

Cause: Nitric acid is a powerful oxidizing agent. At higher temperatures or in the presence of reactive impurities, it can oxidize the aromatic ring or the ethyl group, leading to complex, polymeric, and often intractable byproducts.[6]

-

Preventative Measures:

-

Strict Temperature Control: This is the most critical factor. Overheating can initiate runaway oxidation.

-

Purity of Reagents: Ensure the starting materials and solvents are free from easily oxidizable contaminants.

-

Controlled Addition: Slow, dropwise addition of nitric acid helps to dissipate the heat of reaction and maintain control.[1]

-

Frequently Asked Questions (FAQs)

What is the mechanism for the formation of Ethyl 3,4-dinitrobenzoate and its primary side products?

The reaction proceeds via electrophilic aromatic substitution. The key electrophile is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid.[7][8] The first nitration is directed to the meta position by the deactivating ester group. The second nitration is then directed by both existing groups.

Caption: Primary and side reaction pathways in the synthesis of Ethyl 3,4-dinitrobenzoate.

How can I effectively purify the crude product?

A multi-step approach is often necessary for achieving high purity:

-

Aqueous Workup: After quenching the reaction on ice and filtering the crude solid, wash it thoroughly with cold water to remove residual acids.

-

Bicarbonate Wash: Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution. This will remove any 3,4-dinitrobenzoic acid byproduct.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization or Chromatography:

-

Recrystallization: This is effective for removing minor impurities. Ethanol or a mixture of ethanol and water is a common choice.

-

Column Chromatography: For separating isomeric byproducts, column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a typical eluent system.

-

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Data Summary: Key Byproducts

The table below summarizes the most common byproducts, their likely causes, and methods for their identification and removal.

| Byproduct | Chemical Name | Likely Cause | Identification | Removal Method |

| Isomers | Ethyl 2,5-dinitrobenzoate, Ethyl 3,5-dinitrobenzoate | High reaction temperature, poor regioselectivity | NMR, GC-MS, TLC | Column Chromatography, Fractional Recrystallization |

| Hydrolysis Product | 3,4-Dinitrobenzoic acid | Excess water, high temperature, long reaction time | Acidic nature, IR (broad O-H stretch), NMR | Aqueous wash with mild base (e.g., NaHCO₃) |

| Incomplete Reaction | Ethyl 3-nitrobenzoate | Insufficient nitrating agent, low temperature, short time | TLC, NMR, GC-MS | Push reaction to completion, re-subject to conditions |

| Oxidation Products | Complex polymeric materials | Excessive temperature, contaminants | Dark color, insolubility (tar) | Primarily preventative; difficult to remove post-synthesis |

Experimental Protocol: Standard Synthesis

Caution: This reaction uses highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Setup: Equip a round-bottomed flask with a magnetic stir bar and place it in an ice/salt bath to maintain a temperature of 0-5°C.

-

Initial Solution: To the flask, add ethyl benzoate (1.0 eq). Slowly and carefully, add concentrated sulfuric acid (approx. 3-4 volumes relative to the ethyl benzoate) while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate, cooled vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq).

-

Reaction: Add the nitrating mixture to the ethyl benzoate solution dropwise using an addition funnel. The rate of addition should be controlled to keep the internal temperature of the reaction below 10°C.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress by TLC.

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Proceed with purification as described in the FAQ section above.

References

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

ProQuest. (n.d.). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Retrieved from [Link]

-

KNAW. (1906). The six isomeric dinitrobenzoic acids. Retrieved from [Link]

-

IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]

-

ResearchGate. (n.d.). The most stable isomers of (a) dinitrobenzene and (b) diaminobenzene in.... Retrieved from [Link]

-

Quora. (2016). How to determine the nitration of methyl benzoate. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

-

YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

-

Vaia. (n.d.). Draw and name all possible isomers of the following: Dinitrobenzene Bromo dimethyl benzene Trinitrophenol. Retrieved from [Link]

-

ChemSrc. (2025). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

Scribd. (n.d.). Isomer Distribution in Ethyl Benzoate Nitration. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

-

University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. Retrieved from [Link]

-

Scirp.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

ACS Publications. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Retrieved from [Link]

-

Chegg.com. (2023). Title of Experiment: Nitration of Ethyl Benzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

-

NextSDS. (n.d.). ethyl 3,4-dinitrobenzoate — Chemical Substance Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

Organic Syntheses. (1942). 3,5-dinitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Dinitration Conditions for Aromatic Esters

Welcome to the Technical Support Center for the electrophilic aromatic substitution of deactivated arenes. The dinitration of aromatic esters (such as methyl benzoate) presents unique synthetic challenges due to the severe electron-withdrawing nature of both the ester functionality and the initial nitro group. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and safety characterizations to ensure high-yield, regioselective dinitration.

Caption: Logical workflow and thermal failure pathway for the dinitration of aromatic esters.

Experimental Methodology & Self-Validating Protocols

To achieve successful dinitration, the reaction must be treated as a two-stage kinetic process. The protocol below outlines the synthesis of methyl 3,5-dinitrobenzoate from methyl benzoate.

Self-Validating Checkpoint: This protocol relies on thermal feedback. A failure to observe an exotherm during the initial substrate addition indicates an inactive nitrating mixture (likely due to excess water). Conversely, excessive evolution of brown NO2 gas during the heating phase indicates uncontrolled oxidative degradation rather than productive nitration.

Step-by-Step Protocol:

-

Mixed Acid Preparation: In a round-bottom flask submerged in an ice-water bath (0 °C), add 1.0 volume of fuming nitric acid ( HNO3 ). Slowly add 1.0 volume of concentrated sulfuric acid ( H2SO4 ) dropwise with continuous magnetic stirring.

-

Substrate Dosing (Mononitration): Maintain the internal temperature strictly below 15 °C. Add methyl benzoate dropwise to the mixed acid.

-

Thermal Ramping (Dinitration): Once the addition is complete and the initial exotherm has completely subsided, remove the ice bath. Gradually heat the reaction mixture to 70–80 °C and reflux for 45–60 minutes.

-

Quenching: Cool the mixture to room temperature, then pour it slowly over crushed ice with vigorous stirring.

-

Causality: Water neutralizes the mixed acid and drastically decreases the solubility of the dinitrated product, forcing the precipitation of crude methyl 3,5-dinitrobenzoate.

-

-

Purification: Isolate the solid via vacuum filtration. Wash with cold water to remove residual acid, followed by recrystallization from ice-cold methanol.

Quantitative Data & Optimization Matrix

The following table summarizes the critical parameters required to optimize the yield of the dinitrated product while minimizing thermal hazards.

| Reaction Phase | Temp (°C) | Acid Composition | Primary Product | Expected Yield (%) | Kinetic / Safety Notes |

| Mononitration | 0 – 15 | Conc. HNO3 / Conc. H2SO4 | Methyl 3-nitrobenzoate | > 90% | Highly exothermic; requires active cooling. |

| Standard Dinitration | 70 – 80 | Fuming HNO3 / Fuming H2SO4 | Methyl 3,5-dinitrobenzoate | 75 – 85% | Requires thermal ramping to overcome ring deactivation. |

| Thermal Runaway | > 100 | Mixed Acid | Degradation Byproducts | < 40% | Loss of thermal control leads to oxidative cleavage. |

| Catalytic Dinitration | 80 | N-nitropyrazole / In(OTf)3 | Methyl 3,5-dinitrobenzoate | ~ 71% | Milder alternative using Lewis acid in fluorinated solvent. |

Troubleshooting Guide & FAQs

Q: Why does the dinitration of aromatic esters require significantly harsher conditions than mononitration? A: Aromatic esters contain an ester group ( −COOCH3 ) which is moderately electron-withdrawing and deactivates the benzene ring toward electrophilic aromatic substitution. Upon successful mononitration, the newly added nitro group introduces a massive inductive and resonance electron-withdrawing effect. This secondary deactivation drastically depletes the π -electron density of the ring, increasing the activation energy required for a second nitronium ion to attack 4[4]. Consequently, standard mixed acid at room temperature is insufficient; elevated temperatures (70–80 °C) and fuming acids are required to force the reaction.

Q: How can thermal runaway be prevented during the scaling of this reaction? A: The nitration of aromatic compounds is notoriously exothermic. In the case of methyl benzoate, kinetic and safety characterizations show that loss of thermal control can lead to runaway phenomena due to rapid, uncontrolled side reactions and oxidative degradation5[5]. To prevent this, ensure efficient agitation to prevent biphasic accumulation of unreacted substrate, strictly control the dosing rate under active cooling (<15 °C) during the initial mononitration phase, and only apply thermal ramping for the dinitration step after the initial exotherm has completely subsided.

Q: What dictates the regioselectivity of the second nitro group, and how do I minimize byproducts? A: Both the ester group and the first nitro group are meta-directing deactivators. Therefore, the first nitration occurs predominantly at the 3-position (meta to the ester). The second nitration is directed meta to both the ester and the first nitro group, heavily favoring substitution at the 5-position to yield methyl 3,5-dinitrobenzoate. To minimize unreacted mononitrated starting material, ensure your acid mixture is as anhydrous as possible; water is a stronger base than sulfuric acid and interferes with the equilibrium that generates the nitronium ion2[2].

Q: Are there milder, acid-free alternatives for the dinitration of deactivated arenes? A: Yes. Recent advances in synthetic methodology have introduced alternative nitrating agents that bypass traditional harsh mixed-acid conditions. For instance, the use of N-nitropyrazole reagents combined with Lewis acid catalysts like Indium(III) triflate ( In(OTf)3 ) in fluorinated solvents (e.g., HFIP) allows for controllable dinitration of deactivated aromatics at 80 °C with high regioselectivity and yields6[6].

Sources

How to remove unreacted starting material from Ethyl 3,4-dinitrobenzoate

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 3,4-dinitrobenzoate, focusing on the removal of unreacted starting materials and other common impurities.

Troubleshooting & FAQs: Removing Unreacted Starting Material from Ethyl 3,4-dinitrobenzoate

This section is designed to address specific issues you may encounter during the post-synthesis workup and purification of Ethyl 3,4-dinitrobenzoate.

Q1: After my nitration reaction, the crude product is an oily solid mixed with strong acid. What's the first step to safely isolate and neutralize it?

A1: The initial workup is critical for safety and for setting up a successful purification. The primary goal is to separate your product from the highly corrosive nitrating mixture (typically H₂SO₄/HNO₃).[1][2]

Causality: The nitration mixture is a powerful oxidizing agent and highly corrosive.[2][3][4] Pouring it into ice water serves two purposes: it rapidly dilutes the acid, quenching the reaction, and it precipitates the organic product, which is typically insoluble in water.[5]

Recommended Protocol: Quenching and Extraction

-

Safety First: Perform this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[1][6] Have an emergency eyewash and shower station accessible.[1]

-

Preparation: Prepare a large beaker containing a slurry of crushed ice and water (an ice-water bath). The volume should be at least 10 times the volume of your reaction mixture.

-

Quenching: Very slowly and carefully, add the reaction mixture dropwise to the stirred ice-water slurry. This is an exothermic process; slow addition is crucial to control the temperature.

-

Precipitation & Isolation: Your crude Ethyl 3,4-dinitrobenzoate should precipitate as a solid. If it appears oily, this may indicate a significant amount of unreacted starting material. Collect the crude product by vacuum filtration.

-

Neutralization Wash: Wash the collected solid thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper). Follow this with a wash using a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining traces of acid. Finally, wash again with cold water to remove any residual bicarbonate.

-

Drying: Press the solid as dry as possible on the filter funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature.

Q2: My TLC and/or NMR of the crude product shows a significant impurity. How do I confirm if it's unreacted ethyl benzoate?

A2: Differentiating the product from the starting material is straightforward using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy due to significant differences in their polarity and chemical structure.

Expertise & Experience: The addition of two polar nitro groups to the ethyl benzoate structure dramatically increases the polarity of the molecule. This is the key principle we exploit for separation and identification.

-

Thin-Layer Chromatography (TLC): Spot your crude product, pure ethyl benzoate (starting material), and a co-spot (crude + starting material) on a silica gel TLC plate.

-

Expected Result: In a typical mobile phase (e.g., 4:1 Hexane:Ethyl Acetate), the less polar ethyl benzoate will travel much further up the plate (higher Rf value) than the highly polar Ethyl 3,4-dinitrobenzoate (lower Rf value). If the impurity spot in your crude lane matches the Rf of your ethyl benzoate standard, you have confirmed its presence.[7]

-

-

¹H NMR Spectroscopy:

-

Ethyl Benzoate: Will show characteristic aromatic protons in the ~7.3-8.0 ppm region, along with an ethyl group quartet around 4.4 ppm and a triplet around 1.4 ppm.[8]

-

Ethyl 3,4-dinitrobenzoate: The aromatic protons will be shifted further downfield due to the strong electron-withdrawing effect of the two nitro groups, appearing in the ~8.2-8.8 ppm region. The ethyl ester signals will still be present. The presence of signals in the ~7.3-8.0 ppm range in your product's spectrum strongly suggests contamination with unreacted starting material.

-

Q3: What's the best method to remove unreacted ethyl benzoate: Recrystallization or Column Chromatography?

A3: Both methods are effective, and the best choice depends on the level of impurity, the quantity of material, and the desired final purity.

-

Recrystallization: This is the most efficient method for removing small to moderate amounts of impurities from a large batch of a solid product.[9][10] Since ethyl benzoate is a liquid at room temperature (m.p. -34 °C)[11], it will likely remain in the solvent (the mother liquor) as your solid product crystallizes, making this an excellent choice.

-

Column Chromatography: This is the gold standard for achieving very high purity, especially when separating compounds with different polarities.[12] It is ideal for smaller quantities or when multiple byproducts are present. It offers a more definitive separation of the non-polar ethyl benzoate from the polar dinitrated product.[13]

Below is a decision-making workflow to help you choose the appropriate method.

Caption: Decision workflow for purification of Ethyl 3,4-dinitrobenzoate.

Q4: I've chosen recrystallization. Can you provide a step-by-step guide and help me choose a solvent?

A4: Excellent choice for bulk purification. The principle of recrystallization is to dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[9][14] As the solution cools, the solubility of your desired compound decreases, and it crystallizes out, leaving the more soluble impurities (like ethyl benzoate) behind in the mother liquor.

Solvent Selection: Nitroaromatic compounds are generally polar, so polar solvents are a good starting point.[14] Based on solubility principles and data for similar compounds, ethanol is an excellent first choice.[15][16]

Data Summary: Solvent Selection Properties

| Compound | Key Properties | Solubility Profile | Recommended Recrystallization Solvent |

| Ethyl 3,4-dinitrobenzoate | Polar Solid (Product) | Expected to be soluble in hot polar solvents (like ethanol) and less soluble in cold polar solvents.[14][15] | Ethanol or an Ethanol/Water mixed solvent system. |

| Ethyl Benzoate | Non-polar Liquid (Impurity)[5][11] | Highly miscible with most organic solvents, including ethanol.[5] | Should remain in the cold mother liquor during crystallization. |

Step-by-Step Recrystallization Protocol (Using Ethanol)

-

Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling (on a steam bath or hot plate).

-

Saturated Solution: Continue adding small portions of hot ethanol until all of the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[10]

-

Hot Filtration (if necessary): If you notice any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

-

Drying: Dry the crystals completely to remove all traces of solvent.

Q5: I need very high purity for my drug development studies. What's a good starting point for column chromatography?

A5: Flash column chromatography is the ideal technique for achieving analytical-grade purity.[13] It leverages the large polarity difference between your product and the unreacted starting material.

Authoritative Grounding: The stationary phase, silica gel, is highly polar. Molecules are separated based on their equilibrium between adsorbing to the silica and dissolving in the mobile phase. Non-polar compounds spend more time in the mobile phase and elute quickly, while polar compounds are adsorbed more strongly and elute slowly.[12]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh is standard).[13]

-

Mobile Phase (Eluent): A gradient system is often best, but a good starting isocratic system would be a mixture of a non-polar and a moderately polar solvent, such as Hexane and Ethyl Acetate .

-

Finding the Right Eluent Ratio:

-

Use TLC to determine the optimal solvent system. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

-

The ideal system will show good separation between the ethyl benzoate spot (high Rf) and the Ethyl 3,4-dinitrobenzoate spot (lower Rf). You are aiming for an Rf value of ~0.3-0.4 for your product.

-

-

Column Packing and Loading:

-

Pack the column with silica gel as a slurry in the initial, least polar eluent.

-

Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel (dry loading). This usually gives better separation than loading a liquid solution.

-

Carefully add the dried, adsorbed sample to the top of the packed column.

-

-

Elution and Collection:

-

Begin eluting with your chosen solvent system.

-

The non-polar ethyl benzoate will elute from the column first.

-

Your more polar product, Ethyl 3,4-dinitrobenzoate, will elute later.

-

Collect fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

-

Q6: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

A6: "Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid instead of a solid.[14][17]

Common Causes and Solutions:

-

High Impurity Concentration: A large amount of liquid impurity (like ethyl benzoate) can suppress the crystallization of the desired product, acting as a solvent.

-

Solution: Try to remove some of the impurity first by washing the crude solid with a solvent in which your product is insoluble (e.g., cold hexane). Then, attempt the recrystallization again.

-

-

Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as an amorphous oil.

-

Solution: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of extra solvent. Allow the solution to cool much more slowly. Insulating the flask can help.

-

-

Solvent Boiling Point > Product Melting Point: If the solvent's boiling point is higher than the compound's melting point, it will melt in the solution before it dissolves.

-

Solution: Choose a solvent with a lower boiling point.

-

Q7: What are the key safety precautions when working with nitrating agents and nitroaromatic compounds?

A7: Safety is paramount. Both the reagents and products have significant hazards.

-

Nitrating Agents (H₂SO₄/HNO₃): These are highly corrosive and strong oxidizing agents.[2][3]

-

Nitroaromatic Compounds: Many nitro compounds are toxic and potentially explosive, especially polynitrated aromatics.

-

Handle with gloves and avoid creating dust.

-

These compounds should be considered toxic and handled with appropriate care to avoid inhalation or skin contact.[18]

-

References

- Ethyl benzo

- CAS 93-89-0: Ethyl benzo

- Ethyl benzo

- Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery - Scentspiracy.

- Nitration of Phenol and Purification by Column Chrom

- Ethyl Benzoate - Fr

- US2874196A - Method of crystallizing nitro products - Google P

- Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.

- Technical Support Center: Purification of Polar Nitro Compounds - Benchchem.

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure.

- US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P

- Synthesis and Purific

- Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master.

- Nitr

- FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google P

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.

- solvent selection for effective recrystallization of nitroarom

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

- NITRATING ACID MIXTURE - CAMEO Chemicals - NOAA.

- Nitric Acid: Properties, Applications, and Safety Precautions - Lab Pro Inc.

- ethyl 3,4-dinitrobenzo

- Separation of Nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies.

- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi

- Supporting Information for - The Royal Society of Chemistry.

- ethyl 3,4-dinitrobenzoate — Chemical Substance Inform

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- recrystalliz

- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google P

- 3.

- Ethyl 3,5-dinitrobenzo

Sources

- 1. youtube.com [youtube.com]

- 2. NITRATING ACID MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]